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Compound of Interest

9-Ethyl-1-oxa-9-
Compound Name: ) _
azaspiro[5.5]undecan-4-amine

Cat. No.: B11900197

Spirocyclic scaffolds are of significant interest in medicinal chemistry due to their
conformational rigidity, which can lead to improved target binding and metabolic stability.[1] The
molecule 9-Ethyl-1-oxa-9-azaspiro[5.5]undecan-4-amine represents a unique structural
class, combining a piperidine ring, a tetrahydropyran ring, and a crucial amine functionality
around a central spirocyclic carbon. The unambiguous characterization of such novel structures
is paramount in drug development.

While extensive libraries of spectral data exist, specific data for 9-Ethyl-1-oxa-9-
azaspiro[5.5]Jundecan-4-amine is not readily available in public literature. This guide,
therefore, serves a dual purpose: first, to present a predictive 1H-NMR analysis grounded in
fundamental principles and data from analogous structures, and second, to provide a
comparative framework of analytical techniques essential for the complete elucidation of its
structure. We will explore not just the "what" but the "why" behind spectral features and
experimental choices, offering a robust methodology for researchers encountering similarly
novel compounds.

Section 1: Predictive 1H-NMR Spectrum Analysis

The power of Nuclear Magnetic Resonance (NMR) spectroscopy lies in its ability to map the
chemical environment of each proton. For a molecule like 9-Ethyl-1-oxa-9-
azaspiro[5.5]Jundecan-4-amine, with its multiple stereocenters and complex ring systems, a
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systematic approach is essential. The analysis below is based on a standard 400 MHz
spectrometer using CDCI3 as a solvent, unless otherwise noted.

Below is a logical representation of the molecule with key proton environments labeled for

discussion.
Tetrahydropyran Ring
C7(H2) —>°—> C2(Hz) —» C3(H2)
Piperidine Ring
C10(H2) —» —» C6(Hz2) —» C4(H)
—
f C8(Hz2)

Substituents

Amine-NHz2

Ethyl-CH2 — Ethyl-CHs

Click to download full resolution via product page
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Caption: Labeled structure of 9-Ethyl-1-oxa-9-azaspiro[5.5]Jundecan-4-amine.

Predicted Proton Environments and Chemical Shifts

The predicted 1H-NMR spectrum can be dissected by functional group and structural motif.
o Ethyl Group (on N9):

o -CH2- (Methylene): This group is directly attached to a nitrogen atom, which is electron-
withdrawing. This deshielding effect will shift the signal downfield. We predict a quartet (q)
due to coupling with the three neighboring methyl protons. Predicted &: ~2.5 - 2.8 ppm.[2]

o -CH3 (Methyl): This terminal methyl group will be in a standard aliphatic region. It will
appear as a triplet (t) due to coupling with the two adjacent methylene protons. Predicted
0:~1.1-1.3 ppm.

e Amine Group (on C4):

o -NH2: Protons on heteroatoms like nitrogen are often subject to exchange and can have
variable chemical shifts and multiplicities.[3][4] Typically, they appear as a broad singlet (br
s). The chemical shift is highly dependent on solvent, concentration, and temperature. Its
identity can be confirmed by a D20 exchange experiment, which would cause the signal
to disappear.[2] Predicted &: ~1.0 - 3.0 ppm (variable).

o -CH- (Methine at C4): This proton is attached to the same carbon as the amine group. Its
signal will be a multiplet (m) due to complex coupling with the axial and equatorial protons
on the adjacent C3 and C5 carbons. Predicted 6: ~2.8 - 3.2 ppm.

 Piperidine Ring Protons:

o The six protons on carbons C6, C8, and C10 form a complex system. The protons on C8
and C10, being adjacent to the nitrogen atom, will be deshielded and expected to appear
further downfield than the C6 protons.[2]

o Due to the rigid chair-like conformation, axial and equatorial protons will have different
chemical shifts and coupling constants, leading to a series of overlapping multiplets that
are difficult to resolve without 2D NMR techniques.
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o Hon C8, C10 (adjacent to N):Predicted &: ~2.3 - 3.0 ppm (m).

o H on C6 (adjacent to spiro center):Predicted &: ~1.5 - 1.9 ppm (m).

o Tetrahydropyran Ring Protons:

o Hon C2, C7 (adjacent to O): The protons on the carbons flanking the ether oxygen (C2
and C7) will be the most deshielded within this ring system due to the high
electronegativity of oxygen. They will appear as complex multiplets. Predicted &: ~3.5 - 4.0

ppm (m).

o H on C3 (adjacent to spiro center): These protons are in a standard aliphatic environment
and are expected to resonate upfield. Predicted &: ~1.4 - 1.8 ppm (m).

Summary of Predicted 1H-NMR Data
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Proton Predicted & ] Predicted
] Integration o Notes
Assignment (ppm) Multiplicity
) Coupled to
Ethyl -CHs 1.1-13 3H Triplet (t) ]
adjacent CH-.
Tetrahydropyran i . . .
1.4-1.8 2H Multiplet (m) Aliphatic region.
-CHz2- (C3)
Piperidine -CH2- ) Complex
15-19 2H Multiplet (m) ]
(C6) coupling.
) Variable shift;
] Broad Singlet (br ) ]
Amine -NH:z 1.0-3.0 2H ) disappears with
S
D20.[2]
L Deshielded by
Piperidine -CH2- ) ]
23-3.0 4H Multiplet (m) adjacent
(C8, C10) .
nitrogen.
Deshielded by
Ethyl -CH2- 25-2.8 2H Quartet (q) nitrogen; coupled
to CHs.
Methine -CH- ) Deshielded by
28-3.2 1H Multiplet (m) ] ]
(C4) adjacent amine.
Tetrahydropyran ) Deshielded by
3.5-4.0 4H Multiplet (m) ]
-CH2- (C2, C7) adjacent oxygen.

Section 2: A Comparative Guide to Spectroscopic
Elucidation

While 1H-NMR is the cornerstone for determining the proton framework, a multi-faceted

approach is required for unequivocal structure validation.
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Information Provided

Technique _ Strengths Limitations
for this Molecule
Detailed proton ) Complex multiplets
_ Provides the most o
environment, ) can be difficult to
o ] detailed structural ]
1H-NMR connectivity (via ) ) resolve; NH signals
_ _ information about the
coupling), and relative can be broad and
proton skeleton. _
proton count. variable.
Confirms the carbon
count (11 expected)
and the presence of
Number of unique the quaternary spiro )
) Does not provide
carbon environments; carbon. Carbons ) ) )
13C-NMR direct information on

identifies key carbons
(spiro, C-O, C-N).

adjacent to
heteroatoms appear in
predictable regions
(C-N: 10-65 ppm, C-
O: 50-90 ppm).[2]

proton connectivity.

Mass Spectrometry
(MS)

Molecular weight
confirmation and
fragmentation

patterns.

Confirms the
molecular formula
(C11H22N:20,
MW=198.31). The
presence of two
nitrogen atoms should
result in an even
molecular weight,
following the Nitrogen
Rule.[2]
Fragmentation can
reveal loss of the ethyl
group or cleavage of

the rings.

Does not provide
stereochemical
information or
distinguish between

isomers.

Infrared (IR)

Spectroscopy

Presence of key

functional groups.

Quickly confirms the
presence of the N-H
bond (primary amine,
two bands ~3300-

Provides limited
information on the
overall carbon

skeleton.
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3500 cm~1) and the C-
O ether linkage
(~1050-1150 cm1).[2]

Definitive proton-
2D NMR (COSY,

proton and proton-
HSQC)

carbon correlations.

COSY would trace the
spin systems within
the piperidine and
tetrahydropyran rings.
HSQC would

unambiguously link

Requires more
instrument time and
_ expertise in data
each proton signal to ) )
o Interpretation.
its directly attached
carbon, resolving any
ambiguity in the 1D

spectra.[5]

Section 3: Robust Experimental Protocols

The quality of spectral data is directly dependent on rigorous experimental methodology. The

following protocols are designed to be self-validating systems for obtaining high-quality data.

Protocol 3.1: Standard 1H-NMR Data Acquisition

e Sample Preparation:

o

o

Accurately weigh 5-10 mg of 9-Ethyl-1-oxa-9-azaspiro[5.5]Jundecan-4-amine.

Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCI3). Causality: CDCI3 is a

good general-purpose solvent for many organic molecules and has a simple residual

solvent peak (& 7.26 ppm) that is easily identified.[6]

o

o

e Instrument Setup (400 MHz Spectrometer):

Add a small amount of tetramethylsilane (TMS) as an internal standard (6 0.00 ppm).

Filter the solution through a small cotton plug into a clean, dry 5 mm NMR tube.

o Insert the sample and allow it to thermally equilibrate for 2-3 minutes.
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o Lock the spectrometer onto the deuterium signal of the CDCI3.

o Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and
symmetrical TMS peak.

o Data Acquisition:
o Acquire a standard 1D proton spectrum with 16-32 scans.
o Use a spectral width of approximately 12-15 ppm.
o Set the relaxation delay (d1) to at least 2 seconds to ensure quantitative integration.

e D20 Exchange (for NH2 Confirmation):

[e]

After acquiring the initial spectrum, remove the NMR tube.

o

Add 1-2 drops of deuterium oxide (D20) to the sample.

[¢]

Shake the tube vigorously for 30 seconds to facilitate proton-deuterium exchange.

[¢]

Re-acquire the 1H-NMR spectrum. The broad singlet corresponding to the -NH2 protons
should significantly diminish or disappear entirely.[2]

Protocol 3.2: Advanced 2D-NMR for Structural
Confirmation

For an unambiguous assignment of all proton and carbon signals, the following 2D experiments
are recommended.

e COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to
each other (typically through 2-3 bonds).

o Utility: It will allow for "walking" along the proton chains within each ring system,
connecting the ethyl group to the piperidine ring, and confirming the isolated spin systems.

e HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton
with the carbon atom it is directly attached to.
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o Utility: It provides definitive assignment of the carbon spectrum and resolves overlapping
proton signals by spreading them into a second dimension. This is invaluable for assigning
the complex multiplet regions of the two rings.

Section 4: Analytical Workflow Visualization

A systematic workflow ensures all necessary data is collected for a confident structural
assignment.
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Structural Elucidation Workflow

Receive Unknown Sample
(Predicted Structure)

Confirm MW & Formula onfirm Functional Groups (NH, C-O)

i

Analyze 1D Spectra
- Predictable signals match?
- Overlapping regions identified?

Ambiguity Present?

Mass Spectrometry (MS)
Initial Structural Hypothesis

[ Infrared (IR) Spectroscopy 1D NMR (tH, 13C, D20 Exch.)j
C

2D NMR (COSY, HSQC)
Resolve Ambiguity

N

Final Structure Confirmation
- All signals assigned
- All data consistent

Generate Report

Click to download full resolution via product page

Caption: A comprehensive workflow for structural elucidation.
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Conclusion

The structural analysis of a novel molecule like 9-Ethyl-1-oxa-9-azaspiro[5.5]Jundecan-4-
amine is a deductive process. In the absence of established reference data, a predictive
approach based on foundational NMR principles provides a powerful starting point. The 1H-
NMR spectrum is expected to be complex, characterized by deshielded protons adjacent to the
nitrogen and oxygen heteroatoms and overlapping multiplets from the two rigid ring systems.
For absolute certainty, this analysis must be complemented by other spectroscopic techniques,
particularly 13C-NMR and Mass Spectrometry, with advanced 2D-NMR experiments like COSY
and HSQC serving as the ultimate arbiters for resolving structural ambiguities. The protocols
and workflow outlined in this guide provide a robust framework for researchers to confidently
elucidate the structures of this and other complex spirocyclic molecules.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BENGHE Validation & Comparative

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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